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Compound of Interest

Compound Name: Brevianamide Q

Cat. No.: B12375074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the structural

elucidation of Brevianamide Q using Nuclear Magnetic Resonance (NMR) spectroscopy.

Brevianamide Q is a diketopiperazine alkaloid produced by the fungus Aspergillus versicolor,

and NMR spectroscopy is an indispensable tool for its unambiguous identification and

characterization.

Introduction to Brevianamide Q and NMR Analysis
Brevianamide Q belongs to a class of prenylated indole alkaloids that exhibit a range of

biological activities. The complexity of its structure, featuring a diketopiperazine core derived

from proline and a prenylated tryptophan unit, necessitates powerful analytical techniques for

full characterization. High-resolution NMR spectroscopy, including one-dimensional (¹H and

¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, allows for the complete

assignment of proton and carbon signals, providing definitive evidence of its chemical

structure. This is crucial for quality control, synthetic confirmation, and understanding its

structure-activity relationships in drug discovery and development.

Quantitative NMR Data for Brevianamide Q
The following tables summarize the ¹H and ¹³C NMR spectral data for Brevianamide Q, as

reported in the literature. This data serves as a reference for the identification and verification

of the compound.
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Table 1: ¹H NMR Spectroscopic Data for Brevianamide Q (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1-NH 8.05 s

4 4.16 dd 9.5, 4.5

5a 2.35 m

5b 2.02 m

6a 1.95 m

6b 1.95 m

8-NH 6.02 br s

10 7.50 d 7.8

11 7.10 t 7.5

12 7.15 t 7.5

13 7.32 d 7.8

15 5.48 dd 17.5, 10.5

16a 5.08 d 10.5

16b 5.06 d 17.5

18-CH₃ 1.45 s

19-CH₃ 1.44 s

Table 2: ¹³C NMR Spectroscopic Data for Brevianamide Q (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

2 166.4

4 59.2

5 28.9

6 22.5

7 170.8

9 107.8

10 120.0

11 120.5

12 124.3

13 111.0

13a 136.2

13b 127.8

14 40.5

15 146.9

16 112.0

17 60.9

18 25.4

19 25.3

Experimental Protocols
Detailed methodologies for the NMR analysis of Brevianamide Q are provided below. These

protocols are designed to ensure high-quality, reproducible results.

I. Sample Preparation
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Compound Purity: Ensure the Brevianamide Q sample is of high purity (>95%), as

impurities can complicate spectral interpretation. Purification can be achieved by

chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for Brevianamide Q.

Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)

may also be used depending on the specific experimental requirements.

Sample Concentration: Dissolve 5-10 mg of Brevianamide Q in approximately 0.6 mL of the

chosen deuterated solvent in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0.00 ppm).

II. NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of

Brevianamide Q.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-240 ppm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12375074?utm_src=pdf-body
https://www.benchchem.com/product/b12375074?utm_src=pdf-body
https://www.benchchem.com/product/b12375074?utm_src=pdf-body
https://www.benchchem.com/product/b12375074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.

2D Correlation Spectroscopy (COSY):

Purpose: To identify proton-proton spin-spin couplings.

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width: Same as ¹H NMR.

Number of Increments: 256-512 in the indirect dimension.

Number of Scans per Increment: 2-8.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

Purpose: To identify one-bond proton-carbon correlations.

Pulse Program: Standard HSQC experiment with gradient selection (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 128-256 in the indirect dimension.

Number of Scans per Increment: 4-16.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for

piecing together the molecular structure.
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Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf'

on Bruker instruments).

¹H Spectral Width: Same as ¹H NMR.

¹³C Spectral Width: Same as ¹³C NMR.

Number of Increments: 256-512 in the indirect dimension.

Number of Scans per Increment: 8-32.

III. Data Processing and Analysis
Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar

programs.

Processing Steps:

Apply Fourier transformation.

Phase correct the spectra.

Perform baseline correction.

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Analysis:

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Use the 2D spectra (COSY, HSQC, HMBC) to establish the connectivity of the atoms and

build the molecular structure.

Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the NMR analysis of

Brevianamide Q and the logical relationships in its structural elucidation.
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Experimental Workflow for NMR Analysis of Brevanamide Q

Sample Preparation

NMR Data Acquisition

Data Processing

Structural Elucidation

Pure Brevianamide Q (>95%)

Dissolve in Deuterated Solvent (e.g., CDCl3)

Transfer to NMR Tube

1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC)

Fourier Transform

Phasing & Baseline Correction

Referencing (TMS)

Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) Analyze 2D Spectra (Correlations)

Structure Determination
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Caption: Workflow for NMR analysis of Brevianamide Q.
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Logical Relationships in Structural Elucidation

1H NMR

COSY

H-H Connectivity

HSQC

Direct C-H Correlation

HMBC

Long-range C-H Correlation

13C NMR

Brevianamide Q Structure

Click to download full resolution via product page

Caption: NMR techniques for structure elucidation.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Analysis of Brevianamide Q]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12375074#nuclear-magnetic-resonance-nmr-
spectroscopy-for-brevianamide-q]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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